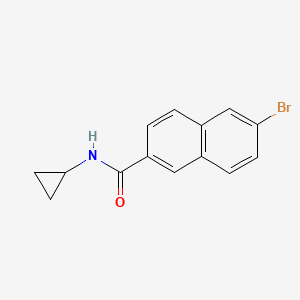

6-bromo-N-cyclopropyl-2-naphthamide

Description

Structure

3D Structure

Properties

CAS No. |

426219-36-5 |

|---|---|

Molecular Formula |

C14H12BrNO |

Molecular Weight |

290.15 g/mol |

IUPAC Name |

6-bromo-N-cyclopropylnaphthalene-2-carboxamide |

InChI |

InChI=1S/C14H12BrNO/c15-12-4-3-9-7-11(2-1-10(9)8-12)14(17)16-13-5-6-13/h1-4,7-8,13H,5-6H2,(H,16,17) |

InChI Key |

TUWTUPGAQZJQKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br |

Origin of Product |

United States |

Medicinal Chemistry and Biological Activity Investigations

Target Identification and Validation for Naphthamide Derivatives

The following sections outline the known interactions and inhibitory activities of naphthamide derivatives against several key biological targets. It is important to note that while the specific compound "6-bromo-N-cyclopropyl-2-naphthamide" is of interest, much of the available research has been conducted on a broader range of naphthamide analogs.

Phospholipase D2 (PLD2) Inhibition

Phospholipase D (PLD) is an enzyme that hydrolyzes phosphatidylcholine to generate phosphatidic acid, a critical lipid second messenger. There are two main mammalian isoforms, PLD1 and PLD2, which are implicated in various cellular processes, including cancer cell proliferation and invasion. nih.govnih.gov The development of isoform-specific inhibitors is a key goal for therapeutic intervention.

In the pursuit of selective PLD2 inhibitors, a study focused on the optimization of a halopemide (B1672926) scaffold led to the discovery of potent naphthamide derivatives. nih.gov Specifically, a matrix library approach identified N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (compound 22a) as a highly potent and selective PLD2 inhibitor. nih.gov This compound demonstrated a significant 75-fold selectivity for PLD2 over PLD1, with an IC₅₀ value of 20 nM for PLD2. nih.gov The inhibitory activity of this and related compounds highlights the potential of the naphthamide scaffold in targeting PLD2 for therapeutic benefit, particularly in the context of cancer. nih.gov

| Compound | PLD2 IC₅₀ (nM) | PLD1 IC₅₀ (nM) | Selectivity (PLD1/PLD2) |

| N-(2-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)-2-naphthamide (22a) | 20 | 1500 | 75 |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 kinase activity is a well-established strategy in cancer therapy.

Several studies have identified naphthamide derivatives as potent inhibitors of VEGFR-2. One study reported a series of anilinopyrimidine-based naphthamide derivatives, with compound 3k exhibiting high potency against both the VEGFR-2 enzyme (IC₅₀ = 0.5 nM) and VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) (IC₅₀ = 9.8 nM). rsc.org Another investigation into a series of naphthamides as VEGFR-2 kinase inhibitors found that compound 14c showed excellent inhibitory activity with an IC₅₀ of 1.5 nM in an enzymatic assay and 0.9 nM in a HUVEC proliferation assay. nih.gov Interestingly, this study also prepared a derivative with a cyclopropyl (B3062369) group, 4v , which displayed moderate enzymatic inhibition (IC₅₀ = 95.2 nM) but significant cellular potency (IC₅₀ = 2.8 nM), suggesting potential off-target effects or influence on cellular uptake. nih.gov

| Compound | VEGFR-2 Enzymatic IC₅₀ (nM) | HUVEC Proliferation IC₅₀ (nM) |

| 3k (anilinopyrimidine-based) | 0.5 | 9.8 |

| 14c | 1.5 | 0.9 |

| 4v (N-cyclopropyl) | 95.2 | 2.8 |

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. nih.govhaematologica.org As such, DHODH is considered a valid target for cancer therapy. nih.gov

A thorough review of the scientific literature did not yield any studies that specifically investigate "this compound" or other naphthamide derivatives as inhibitors of Dihydroorotate Dehydrogenase (DHODH). While various inhibitors of DHODH have been identified and are under investigation, nih.govhaematologica.orggoogle.com there is no reported evidence to suggest that the naphthamide scaffold has been explored for this particular biological target.

N-Methyl-D-Aspartate Receptor (NMDAR) Modulation

The N-Methyl-D-Aspartate Receptor (NMDAR) is a crucial ionotropic receptor for the neurotransmitter glutamate (B1630785) and plays a vital role in synaptic plasticity, learning, and memory. nih.govwikipedia.orgwikipedia.org Modulation of NMDAR activity is a therapeutic strategy for a range of neurological and psychiatric disorders. nih.gov

There is no scientific literature available that describes the modulation of the N-Methyl-D-Aspartate Receptor (NMDAR) by "this compound" or any other compounds belonging to the naphthamide class. The known modulators of NMDAR encompass a diverse range of chemical structures, but naphthamides have not been reported among them. nih.govnih.govencyclopedia.pub

Bacterial DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control DNA topology and are validated targets for antibacterial agents. mdpi.comrsc.org Inhibitors of these enzymes, such as fluoroquinolones, are widely used in clinical practice.

A comprehensive search of the scientific literature did not reveal any studies investigating the inhibitory activity of "this compound" or other naphthamide derivatives against bacterial DNA gyrase or topoisomerase IV. While various classes of compounds, including novel tricyclic inhibitors and N-phenylpyrrolamides, have been explored as inhibitors of these bacterial enzymes, rsc.orgrsc.org there is no evidence to suggest that the naphthamide scaffold has been considered for this application.

Beta-Secretase 1 (BACE-1) Inhibition (General Naphthamide Context)

Beta-secretase 1 (BACE-1) is an aspartic protease that plays a key role in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. nih.govresearchgate.net Therefore, inhibiting BACE-1 is a major therapeutic strategy for this neurodegenerative disorder.

Research has been conducted on N4-substituted piperazine (B1678402) naphthamide derivatives as inhibitors of BACE-1. nih.govresearchgate.nettandfonline.comtandfonline.com These studies have shown that the introduction of specific substituents at the N4-position of the piperazine ring can lead to potent BACE-1 inhibition. researchgate.net While specific IC₅₀ values for a broad range of these compounds are not consistently reported across all publications, the research indicates that the naphthamide scaffold, when appropriately functionalized with a substituted piperazine moiety, can effectively interact with the active site of BACE-1 and inhibit its enzymatic activity. researchgate.net

| Compound Class | Target | Finding |

| N4-substituted piperazine naphthamide derivatives | Beta-Secretase 1 (BACE-1) | Show inhibitory potency, with activity dependent on the nature of the N4-substituent on the piperazine ring. researchgate.net |

BET Bromodomain Inhibition (General Compound Class Context)

Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues, playing a crucial role in the epigenetic regulation of gene transcription. The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are key regulators of gene expression and have emerged as significant targets for therapeutic intervention in cancer and inflammatory diseases. nih.govnih.gov Inhibition of BET bromodomains can disrupt essential transcriptional programs in cancer cells, leading to cell cycle arrest and apoptosis.

While direct evidence of this compound as a BET bromodomain inhibitor is not prominent in the available scientific literature, the broader class of compounds containing naphthalene-related scaffolds has been investigated for this activity. For instance, derivatives of 1,5-naphthyridine (B1222797) have been identified as potent inhibitors of the BET bromodomain family. nih.govchemistryviews.org These compounds demonstrated efficacy in cellular assays and in a mouse model of inflammation. nih.govchemistryviews.org The structural similarity, centered on a bicyclic aromatic system, suggests that the naphthamide scaffold could potentially be explored for BET bromodomain inhibition.

Furthermore, drug repurposing efforts have identified compounds like nitroxoline, which possesses a distinct chemical scaffold, as effective BET inhibitors. rsc.org This highlights the diverse range of chemical structures that can interact with the acetyl-lysine binding pocket of bromodomains. The exploration of novel scaffolds, such as that of this compound, could therefore be a viable strategy in the search for new BET inhibitors. researchgate.net

Amine Transporter Modulation (e.g., NET, SERT)

Amine transporters, such as the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft and are well-established targets for the treatment of various neurological and psychiatric disorders. nih.gov The modulation of these transporters can have profound effects on mood, cognition, and behavior.

A recent study has explored a novel series of naphthamide derivatives for their inhibitory activity against monoamine oxidase (MAO) enzymes, which are also critical in the metabolism of monoamine neurotransmitters. researchgate.net Several of these naphthamide hybrids demonstrated potent and selective inhibition of MAO-A or MAO-B. researchgate.net For example, compound 2c from the study was a potent MAO-A inhibitor with an IC50 value of 0.294 μM, while compound 2g was a potent MAO-B inhibitor with an IC50 of 0.519 μM. researchgate.net These findings indicate that the naphthamide scaffold can interact with key components of the monoaminergic systems.

While this research focused on MAO, it provides a strong rationale for investigating the potential of naphthamide derivatives, including this compound, to modulate the activity of NET and SERT. The plasma membrane monoamine transporter (PMAT) and organic cation transporter 3 (OCT3) are other important transporters that handle biogenic amines and could be potential targets for this class of compounds. nih.gov Further studies are warranted to explore the direct interaction of naphthamide derivatives with these critical amine transporters.

Urokinase-type Plasminogen Activator Modulation (General Naphthamide Context)

The urokinase-type plasminogen activator (uPA) system is a key player in extracellular matrix remodeling and is implicated in cancer invasion and metastasis. nih.govnih.govfrontiersin.org The uPA protease converts plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix, facilitating tumor cell migration. wikipedia.org The uPA system, therefore, represents an important target for the development of anti-cancer therapies. nih.gov

The naphthamide and structurally related naphthamidine scaffolds have been a focus of research for the development of uPA inhibitors. Studies have shown that 2-naphthamidine derivatives can act as potent inhibitors of uPA. nih.gov For instance, the introduction of substituents at the 8-position of 2-naphthamidine led to a significant improvement in uPA potency, resulting in the first reported reversible sub-nanomolar uPA inhibitor. nih.gov This highlights the potential of the naphthalene (B1677914) core in targeting the S1 pocket of uPA. nih.gov

While specific data on this compound is not available, the established activity of the general naphthamide and naphthamidine class suggests that it could also exhibit inhibitory activity against uPA. The structural features of this compound, including the bromine and cyclopropyl substitutions, would need to be evaluated to determine their influence on binding and inhibition of the uPA enzyme.

Enzymatic and Cellular Assay Methodologies

The biological activity of novel compounds is assessed through a variety of in vitro and cellular assays. These methodologies are essential for determining the potency, selectivity, and cellular effects of potential drug candidates.

In Vitro Inhibitory Potency Assessment (e.g., IC50 values)

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound against a specific biological target. For the naphthamide class of compounds, IC50 values have been determined against various enzymes.

In the context of cancer, a series of novel naphthamide derivatives were evaluated for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. One of the lead compounds, 4a , displayed a potent VEGFR-2 inhibition with an IC50 value of 1.6 nM. nih.gov Further optimization led to compound 14c , which exhibited a VEGFR-2 IC50 of 1.5 nM. nih.govacs.org Another study on anilinopyrimidine-based naphthamide derivatives identified compound 3k as a potent VEGFR-2 inhibitor with an IC50 of 0.5 nM. rsc.org

As previously mentioned, naphthamide derivatives have also been assessed for their ability to inhibit monoamine oxidases. In these studies, IC50 values were determined to quantify their potency against MAO-A and MAO-B. researchgate.net

| Compound/Derivative Class | Target | IC50 (nM) |

| Naphthamide 4a | VEGFR-2 | 1.6 |

| Naphthamide 14c | VEGFR-2 | 1.5 |

| Anilinopyrimidine-based naphthamide 3k | VEGFR-2 | 0.5 |

| Naphthamide 2c (vs. MAO-A) | MAO-A | 294 |

| Naphthamide 2g (vs. MAO-B) | MAO-B | 519 |

Kinase Selectivity Profiling

Kinase selectivity is a crucial aspect of drug development, as off-target effects can lead to toxicity. nih.govnih.gov Kinase selectivity profiling involves testing a compound against a panel of kinases to determine its specificity. nih.govpromega.compromega.com This can be achieved through various methods, including biochemical assays and cellular assays like the NanoBRET® Target Engagement Intracellular Kinase Assay. promega.com

For the naphthamide class, kinase selectivity profiling has been performed for some derivatives. For example, compound 14c , a potent VEGFR-2 inhibitor, was profiled against a panel of tyrosine kinases. nih.gov It was found to be a multi-targeted inhibitor, also showing good potency against VEGFR-1, PDGFR-β, and RET, with IC50 values of 35.1 nM, 4.6 nM, and 20.2 nM, respectively. nih.gov In contrast, the anilinopyrimidine-based naphthamide 3k was found to be a highly selective VEGFR-2 inhibitor. rsc.org Naphthyridine-based inhibitors have also been synthesized and profiled, leading to the identification of highly selective chemical probes for kinases such as Casein Kinase 2 (CK2). acs.org

These studies demonstrate that the naphthamide scaffold can be modified to achieve either multi-targeted or highly selective kinase inhibitor profiles, depending on the desired therapeutic application.

Cellular Proliferation Assays

Cellular proliferation assays are fundamental in cancer research to assess the cytostatic or cytotoxic effects of a compound. nih.govpromega.com These assays measure the number of viable cells after treatment with the test compound. nih.govpromega.com Common methods include colorimetric assays like the MTS assay, which measures metabolic activity, and assays that quantify DNA content or specific proliferation markers like Ki-67. promega.comnih.govpromegaconnections.com

Several studies have investigated the anti-proliferative activity of naphthamide and related naphthalimide derivatives. For instance, novel naphthalimide derivatives have been shown to exhibit effective and selective antiproliferative activities against various cancer cell lines, with IC50 values ranging from 1.5 to 19.1 μM. nih.gov Another study demonstrated that a naphthalimide derivative could reduce the growth of glioma cells both in vitro and in vivo. nih.gov

In the context of VEGFR-2 inhibition, naphthamide derivatives have been evaluated in cellular proliferation assays using Human Umbilical Vein Endothelial Cells (HUVECs). Compound 14c showed high potency in a HUVEC cellular proliferation assay with an IC50 of 0.9 nM, and the anilinopyrimidine-based naphthamide 3k had an IC50 of 9.8 nM in a VEGF-induced HUVEC proliferation assay. nih.govacs.orgrsc.org These results confirm that the enzymatic inhibition observed for these compounds translates into a functional effect on endothelial cell proliferation, a key process in angiogenesis.

Functional Assays for Receptor/Enzyme Activity

Functional assays are pivotal in elucidating the biological effects of a compound. bioduro.com These assays move beyond simple binding and measure the functional response of a cell or a biological molecule upon interaction with the compound. bioduro.com For this compound, a variety of functional assays would be employed to characterize its activity profile.

Biochemical assays are a fundamental first step in this process, providing precise and reproducible data on how a drug candidate interacts with its molecular target, such as a receptor or an enzyme. bioduro.com These assays can determine whether the compound activates, inhibits, or otherwise modulates the target's function. bioduro.com

Common types of assays that could be utilized to study this compound include:

Enzymatic Assays : These would assess the compound's effect on the catalytic activity of specific enzymes. bioduro.com Examples include kinase, phosphatase, and protease assays. bioduro.com

Receptor Binding and Signaling Assays : For G-protein-coupled receptors (GPCRs), which are common drug targets, assays such as ³H-labeled ligand binding assays and fluorescence polarization assays can determine the compound's ability to bind to the receptor and initiate or block cellular signaling pathways. bioduro.com

Cell-Based Assays : These assays provide a more holistic view of the compound's activity within a cellular context. mdpi.com They can measure downstream effects of receptor or enzyme modulation, such as changes in gene expression or cell viability. mdpi.com

| Assay Type | Description | Potential Application for this compound |

| Enzymatic Assays | Measures the effect of a compound on the catalytic activity of an enzyme. | To determine if it inhibits or activates key enzymes in a disease pathway. |

| Receptor Binding Assays | Quantifies the affinity of a compound for a specific receptor. | To identify the primary molecular targets of the compound. |

| Cell-Based Functional Assays | Evaluates the overall biological response of a cell to the compound. | To understand its effect on cellular processes like proliferation or signaling. |

Mechanism of Action Studies for this compound

Understanding the precise mechanism of action (MoA) is critical for the rational design of safer and more effective drugs. For this compound, this involves a multi-faceted approach to unravel its molecular interactions and the specific contributions of its structural components.

Exploration of Molecular Binding Events

The initial step in a compound's biological activity is its binding to a molecular target. The exploration of these binding events for this compound would involve techniques that can characterize the interaction in detail. Computational methods, such as molecular docking, can predict the binding pose and affinity of the compound within the target's binding site. chemprob.org These theoretical studies are often complemented by experimental techniques like X-ray crystallography, which can provide a high-resolution picture of the compound-target complex.

Interaction with Enzyme Active Sites

Should functional assays reveal that this compound acts as an enzyme inhibitor, further studies would focus on its interaction with the enzyme's active site. The active site is the region of an enzyme where substrate molecules bind and undergo a chemical reaction. Understanding how the compound occupies this site and interferes with the natural substrate is key to understanding its inhibitory mechanism. Techniques like site-directed mutagenesis can be used to identify the specific amino acid residues within the active site that are crucial for binding the compound.

Molecular Level Mechanistic Insights of the Cyclopropyl Group

The cyclopropyl group is a small, three-membered ring that can have a profound impact on a molecule's properties. scientificupdate.com In medicinal chemistry, it is often incorporated to enhance potency, improve metabolic stability, and fine-tune selectivity. scientificupdate.com The unique electronic and conformational properties of the cyclopropyl ring can lead to specific interactions with the biological target.

The enhanced p-character of the C-C bonds and the rigidity of the ring system are key features of the cyclopropyl group. scientificupdate.com In the context of this compound, the cyclopropyl moiety could:

Establish Favorable van der Waals Contacts : The rigid structure of the cyclopropyl group can allow it to fit snugly into hydrophobic pockets within the binding site.

Influence Conformation : The presence of the cyclopropyl group can lock the N-cyclopropyl-2-naphthamide portion of the molecule into a specific conformation that is optimal for binding.

Modulate Electronics : The cyclopropyl group can influence the electronic distribution of the adjacent amide group, potentially affecting its hydrogen bonding capabilities.

| Structural Feature | Potential Mechanistic Role |

| 6-bromo substituent | May form specific halogen bonds with the target protein, enhancing binding affinity. |

| N-cyclopropyl group | Can provide a rigid scaffold, promote favorable hydrophobic interactions, and influence the molecule's conformation for optimal binding. scientificupdate.com |

| 2-naphthamide (B1196476) core | Serves as the central scaffold, presenting the bromo and cyclopropyl substituents in a defined spatial arrangement for interaction with the biological target. |

Structure Activity Relationship Sar Investigations

Impact of N-Substitution on Biological Activity

The amide group at the 2-position of the naphthalene (B1677914) ring provides a crucial point for substitution, and the nature of the substituent on the nitrogen atom (N-substitution) can dramatically alter the compound's pharmacological profile.

The presence of a cyclopropyl (B3062369) group attached to the amide nitrogen is a key feature of the lead compound. The cyclopropyl moiety is a small, rigid ring that can confer unique properties to a molecule. Its conformational rigidity can help to lock the molecule into a bioactive conformation, potentially leading to a more favorable entropic contribution to binding affinity. This rigidity contrasts with more flexible alkyl chains, which can adopt numerous conformations, some of which may be non-productive for binding. While specific potency data for 6-bromo-N-cyclopropyl-2-naphthamide is not extensively available in public literature, the frequent use of the cyclopropyl group in medicinal chemistry suggests it is often incorporated to enhance potency and metabolic stability.

To understand the specific contribution of the cyclopropyl group, it is essential to compare it with other N-substituents, such as larger cycloalkyl rings and various aliphatic chains. Generally, increasing the size of the cycloalkyl ring (e.g., from cyclopropyl to cyclohexyl) can impact how the molecule fits into a binding pocket. Similarly, linear or branched aliphatic amides would introduce varying degrees of flexibility and lipophilicity. Without direct comparative biological data for a series of N-substituted 6-bromo-2-naphthamides, we can hypothesize based on general SAR principles.

Table 1: Postulated Impact of N-Substitution on Biological Activity

| N-Substituent | Expected Impact on Potency | Expected Impact on Selectivity | Rationale |

| Cyclopropyl | Potentially High | Potentially High | Rigid conformation may optimize binding interactions. |

| Cyclohexyl | Variable | Variable | Larger, more flexible ring may not fit optimally in the binding site. |

| Methyl | Potentially Lower | Variable | Small, flexible group may not provide sufficient interactions. |

| iso-Propyl | Variable | Variable | Branched alkyl group introduces steric bulk. |

| tert-Butyl | Likely Lower | Variable | Large, bulky group may cause steric hindrance. |

Replacing the cycloalkyl group with aromatic or heteroaromatic rings introduces the potential for different types of interactions, such as pi-stacking with aromatic residues in a protein's binding site. For instance, an N-phenyl or N-pyridyl substituent would significantly alter the electronic and steric properties of the amide side chain. The introduction of heteroatoms, such as nitrogen in a pyridine (B92270) ring, can also provide additional hydrogen bonding opportunities. The biological evaluation of N-aryl cinnamamides has shown that substitutions on the aryl ring can significantly modulate activity, suggesting a similar trend could be expected for N-aromatic 2-naphthamides. nih.gov

Influence of Halogen (Bromine) Substitution on the Naphthalene Core

The presence and position of the bromine atom on the naphthalene ring system are critical determinants of the compound's biological activity.

Naphthalene Core Modifications and Their Effects on SAR

Systematic studies on the distortion of the naphthalene ring have shown that steric repulsion between substituents, particularly at the peri-positions (1 and 8), can lead to both horizontal and vertical distortions of the ring system. nih.gov For instance, the introduction of bulky groups like bromo-substituted methyl at the 1 and 8 positions can disturb the planarity of the naphthalene ring. nih.gov While these modifications can activate the naphthalene framework non-electronically, they can also render the compound inert under certain reaction conditions due to electronic effects like negative hyperconjugation. nih.gov

In the context of designing analogs, the naphthalene ring has been successfully replaced with other bicyclic or heterocyclic systems in various classes of biologically active molecules, a strategy known as bioisosteric replacement. cambridgemedchemconsulting.comenamine.net For example, in a series of phenstatin (B1242451) analogues, replacing a substituted phenyl ring with a 2-naphthyl moiety was found to be a favorable modification for tubulin polymerization inhibition. nih.gov This suggests that the shape and electronic properties of the naphthalene system are important for activity and that other ring systems with similar characteristics could be viable substitutes.

Table 1: Bioisosteric Replacements for the Naphthalene Ring and Their Potential Effects

| Original Moiety | Bioisosteric Replacement | Potential Effects on Properties |

| Naphthalene | Quinoline | Introduction of a nitrogen atom can alter hydrogen bonding capabilities and basicity. |

| Naphthalene | Indole | Can serve as a hydrogen bond donor and alter electronic distribution. |

| Naphthalene | Benzothiophene | Can modify lipophilicity and metabolic stability. |

| Naphthalene | Bicyclo[2.2.2]octane | Increases saturation and three-dimensionality, potentially improving solubility and metabolic stability. enamine.net |

This table presents potential bioisosteric replacements for the naphthalene ring based on general medicinal chemistry principles. The specific effects would need to be empirically tested for this compound analogs.

The nature and position of substituents on the naphthalene ring play a critical role in modulating the biological activity of 2-naphthamide (B1196476) derivatives. The position of substitution can influence the molecule's conformation and its interactions with its biological target. rsc.org

In a study of naphthalene-1-carboxanilides, the type and position of substituents on the aniline (B41778) ring, which is analogous to the N-cyclopropyl group in the target compound, had a significant impact on antimycobacterial activity. mdpi.com Specifically, methoxy, methyl, and fluoro substituents at various positions on the phenyl ring led to compounds with higher activity than the reference drugs. mdpi.com This highlights the sensitivity of the biological activity to the electronic and steric properties of the substituents.

Furthermore, in a series of 2-substituted-5-phenyl-1,3,4-oxadiazoles, which share a substituted aromatic system, the introduction of an amino group at one position and a fluoro substituent on an adjacent benzylthio moiety resulted in the best anticonvulsant activity. semanticscholar.org This demonstrates that a combination of specific substituents can lead to a synergistic effect on biological activity. The size and nature of the groups at different positions are crucial for activity. semanticscholar.org

Research on N-phenyl aromatic amides as xanthine (B1682287) oxidase inhibitors also underscores the importance of substituent effects. nih.gov Extensive SAR studies identified specific imidazole (B134444) and benzyloxy substitutions that resulted in a highly potent inhibitor. nih.gov Molecular modeling suggested that these substituents form strong interactions with key amino acid residues in the enzyme's active site. nih.gov

Table 2: Influence of Naphthalene Ring Substituents on Biological Activity in Related Naphthalene Derivatives

| Parent Compound Class | Substituent Modification | Observed Effect on Biological Activity | Reference |

| Naphthalene-1-carboxanilides | Methoxy, methyl, or fluoro on the N-phenyl ring | Increased antimycobacterial activity | mdpi.com |

| 2-substituted-5-phenyl-1,3,4-oxadiazoles | Amino group on the oxadiazole and ortho-fluoro on a benzylthio moiety | Optimal anticonvulsant activity | semanticscholar.org |

| N-phenyl aromatic amides | Imidazole and benzyloxy substitutions | Potent xanthine oxidase inhibition | nih.gov |

This table summarizes findings from related compound classes, suggesting that similar substituent effects could be relevant for optimizing the activity of this compound analogs.

Computational and Theoretical Studies

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov For the broader class of naphthamide-based sirtuin inhibitors, docking studies often reveal key interactions within the enzyme's active site. These typically involve hydrophobic interactions with non-polar residues and potential hydrogen bonds that anchor the molecule. nih.gov

Ligand-Target Interactions

Specific ligand-target interaction data for 6-bromo-N-cyclopropyl-2-naphthamide is not available. Generally, for similar sirtuin inhibitors, the naphthyl group is expected to fit into a hydrophobic pocket near the NAD⁺ binding site. nih.gov The bromine atom at the 6-position could potentially form halogen bonds or other specific interactions that enhance binding affinity, while the cyclopropyl (B3062369) amide portion would likely interact with another region of the binding site, contributing to selectivity and potency.

Conformational Analysis of Bound States

A conformational analysis of this compound when bound to a target protein has not been publicly reported. Such an analysis would describe the three-dimensional shape the molecule adopts to achieve the most stable binding. This includes the specific torsion angles of the cyclopropyl and amide groups relative to the naphthyl ring system, which are critical for optimizing interactions within the protein's binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized molecules. researchgate.net

2D-QSAR and 3D-Pharmacophore Model Development

No specific 2D-QSAR or 3D-pharmacophore models have been published for a series of compounds that includes this compound. The development of such a model would require a dataset of structurally related molecules with measured biological activities. A resulting pharmacophore model would typically identify key chemical features, such as hydrogen bond acceptors, aromatic rings, and hydrophobic centers, that are essential for activity. nih.gov

Correlation of Structural Descriptors with Biological Activity

Without a specific QSAR study, it is not possible to detail the correlation of structural descriptors of this compound with its biological activity. Such an analysis would typically involve calculating various physicochemical properties (descriptors) like LogP (lipophilicity), molar refractivity (a measure of volume), and electronic parameters. The goal is to determine which properties have the most significant impact on the compound's potency. researchgate.netmdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information on the movement of atoms in a ligand-protein complex over time, offering insights into the stability of the binding and the flexibility of the interacting molecules. nih.gov MD simulations can reveal the stability of key hydrogen bonds, the role of water molecules in the binding site, and conformational changes that occur upon ligand binding. nih.gov Currently, there are no published MD simulation studies specifically featuring the this compound complexed with a biological target.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide detailed information about electron distribution, orbital energies, and reactivity.

The electronic structure of this compound is determined by the interplay of its constituent parts: the electron-rich naphthalene (B1677914) ring system, the electron-withdrawing amide group, the electronegative bromine atom, and the cyclopropyl group.

DFT calculations can be used to compute various properties that describe the electronic structure:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and photoreactivity. mdpi.com

Electron Density Distribution: This shows how the electrons are distributed across the molecule. In this compound, a high electron density would be expected on the oxygen and nitrogen atoms of the amide group and on the bromine atom due to their high electronegativity. The naphthalene ring will have regions of higher and lower electron density, influenced by the substituents.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the carbonyl oxygen would be a site of negative potential, while the amide hydrogen would be a site of positive potential.

Studies on related bromo-substituted naphthoquinone derivatives have shown that the bromine substituent has a significant inductive effect on the electronic structure of the core. nih.gov A similar effect would be anticipated in this compound, where the bromine atom would withdraw electron density from the naphthalene ring.

The electronic structure analysis from quantum chemical calculations can be used to predict the reactivity of the molecule. For instance, the locations of potential electrophilic and nucleophilic attack can be identified.

Electrophilic Sites: These are electron-deficient regions of the molecule that are susceptible to attack by nucleophiles. The MEP map can visually indicate these sites. In this compound, the carbonyl carbon of the amide group is a primary electrophilic site due to the polarization of the C=O bond. The carbon atom of the naphthalene ring attached to the bromine atom is also an electrophilic site.

Fukui Functions: This is a more quantitative method derived from DFT to predict local reactivity. The Fukui function f+(r) indicates the propensity of a site 'r' to accept an electron (nucleophilic attack), while f-(r) indicates its propensity to donate an electron (electrophilic attack).

Based on the general principles of electrophilic aromatic substitution on naphthalene, which is more reactive than benzene (B151609), and the directing effects of the substituents, we can predict the likely sites for further electrophilic substitution on the naphthalene ring. The -C(O)NH-cyclopropyl group at position 2 is a deactivating, meta-directing group in the context of the ring it is attached to, while the bromine at position 6 is a deactivating, ortho-, para-directing group. The interplay of these effects would determine the regioselectivity of further reactions.

An illustrative table of predicted reactive sites is provided below.

| Atom/Region | Predicted Reactivity | Rationale |

| Carbonyl Carbon (C=O) | Electrophilic | Polarization of the C=O bond, positive partial charge. |

| Carbonyl Oxygen (C=O) | Nucleophilic | High electron density, negative partial charge. |

| Naphthalene Ring | Susceptible to Electrophilic Attack | Aromatic system, though deactivated by substituents. |

| C1 and C3 positions | Potential sites for electrophilic attack | meta to the deactivating amide group. |

| C5 and C7 positions | Potential sites for electrophilic attack | ortho and para to the bromo substituent. |

This table presents a qualitative prediction of reactivity. Precise reactivity would be quantified through computational methods like Fukui function analysis.

Analytical and Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of a compound's structure.

1H NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. For 6-bromo-N-cyclopropyl-2-naphthamide, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the cyclopropyl (B3062369) group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to confirming the compound's structure.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected signals.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Data | |||

| 8.50 | s | 1H | Ar-H |

| 8.20 | d | 1H | Ar-H |

| 7.90 | d | 1H | Ar-H |

| 7.85 | d | 1H | Ar-H |

| 7.70 | dd | 1H | Ar-H |

| 7.60 | d | 1H | Ar-H |

| 6.80 | br s | 1H | NH |

| 2.90 | m | 1H | CH (cyclopropyl) |

| 0.90 | m | 2H | CH₂ (cyclopropyl) |

| 0.70 | m | 2H | CH₂ (cyclopropyl) |

Variable Temperature NMR for Conformational Studies

Variable Temperature (VT) NMR spectroscopy is a specialized technique used to study the dynamic processes within a molecule, such as conformational changes. For this compound, VT-NMR could be employed to investigate the rotational barrier around the amide bond (C-N). At different temperatures, the rate of rotation may change, leading to observable differences in the NMR spectrum, such as the broadening or sharpening of signals. This analysis can provide valuable information about the conformational preferences and energy barriers of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental formula. This is a crucial step in confirming the identity of a newly synthesized compound.

A hypothetical HRMS data table for this compound is shown below.

| Ionization Mode | Calculated m/z | Found m/z | Formula |

| Hypothetical Data | |||

| ESI+ | 302.0286 | 302.0281 | [C₁₄H₁₃BrNO]+ |

Electrospray Ionization (ESI) and Electron Impact (EI) Mass Spectrometry

Electrospray Ionization (ESI) and Electron Impact (EI) are two common ionization methods used in mass spectrometry. ESI is a soft ionization technique that typically results in the observation of the molecular ion with minimal fragmentation, making it ideal for accurate molecular weight determination. In contrast, EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern can serve as a "molecular fingerprint" and provide valuable structural information.

Chromatographic Purity Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is an essential method for assessing the purity of a chemical compound. By passing the sample through a column packed with a stationary phase, the different components of the sample are separated based on their interactions with the stationary and mobile phases.

A hypothetical HPLC purity analysis data table for this compound is provided below.

| Retention Time (min) | Area (%) | Identity |

| Hypothetical Data | ||

| 5.2 | 99.5 | This compound |

| 2.8 | 0.3 | Impurity A |

| 6.1 | 0.2 | Impurity B |

Conclusion and Future Directions

Summary of Key Findings on 6-bromo-N-cyclopropyl-2-naphthamide

Currently, there is a notable absence of published research focused specifically on this compound. However, key findings can be extrapolated from research on analogous compounds. The synthesis of the precursor, 6-bromo-2-naphthol (B32079), is well-documented, typically involving the bromination of 2-naphthol (B1666908) followed by a reduction step. mdpi.comorgsyn.orgyoutube.com The subsequent conversion to the target amide would likely proceed through a standard amidation reaction from the corresponding carboxylic acid or acyl chloride.

Biologically, N-substituted naphthamides have been investigated for a range of activities. For instance, a series of 4-substituted 2-naphthamide (B1196476) derivatives have been evaluated as inhibitors of the AcrB efflux pump in bacteria, suggesting a potential role in combating antibiotic resistance. nih.gov Furthermore, the cyclopropane (B1198618) moiety is a component of many biologically active molecules, known to confer unique conformational constraints and metabolic stability. researchgate.net

Table 1: Summary of Key Information

| Category | Findings |

|---|---|

| Synthesis | No direct synthesis published. A plausible route exists via amidation of 6-bromo-2-naphthoic acid with cyclopropylamine (B47189). |

| Biological Activity | No direct studies available. Related N-substituted naphthamides show potential as efflux pump inhibitors. nih.gov Cyclopropane derivatives exhibit diverse biological activities. researchgate.net |

| Computational Data | No specific computational studies have been performed on this compound. |

Unexplored Avenues for Chemical Synthesis

While a standard synthetic approach via amidation is the most direct route, several other avenues for the synthesis of this compound remain unexplored. These alternative methods could offer improvements in yield, purity, or scalability.

One such approach could involve a one-pot reaction from 6-bromo-2-naphthol, bypassing the isolation of the intermediate carboxylic acid. This could potentially be achieved using a coupling reagent that activates the hydroxyl group for direct amidation, although this would be a more challenging transformation.

Another unexplored route could be the late-stage functionalization of a pre-formed N-cyclopropyl-2-naphthamide. This would involve the selective bromination at the 6-position, which could be challenging due to the presence of other reactive sites on the naphthalene (B1677914) ring. However, modern catalytic methods for C-H activation could potentially enable such a transformation.

Table 2: Potential Synthetic Routes

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Standard Amidation | Conversion of 6-bromo-2-naphthoic acid to the acyl chloride, followed by reaction with cyclopropylamine. | Reliable and well-established chemistry. |

| One-Pot Synthesis | Direct conversion of 6-bromo-2-naphthol to the amide using a suitable coupling agent. | Increased efficiency by reducing the number of steps. |

| Late-Stage Bromination | Selective bromination of N-cyclopropyl-2-naphthamide at the 6-position. | Could allow for the synthesis of a library of halogenated derivatives. |

Opportunities for Advanced Biological Probing

The structural features of this compound suggest several promising avenues for biological investigation. Based on the activity of related naphthamides, a primary area of interest would be its potential as an antimicrobial agent, specifically as an efflux pump inhibitor. nih.gov Screening against a panel of multidrug-resistant bacteria would be a logical first step.

Furthermore, the diverse biological roles of cyclopropane-containing compounds suggest that this compound could be screened for a wide range of other activities, including anticancer, antiviral, and antifungal properties. researchgate.net The lipophilic nature of the bromo-naphthalene core may also facilitate cell membrane permeability, a desirable property for many drug candidates.

Advanced biological probing could also involve target identification studies to elucidate the mechanism of action if any biological activity is observed. Techniques such as affinity chromatography or photo-affinity labeling could be employed to identify the cellular binding partners of the compound.

Prospects for Further Computational Investigations

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and potential bioactivity of this compound. Density Functional Theory (DFT) calculations could be employed to determine the molecule's three-dimensional structure, electronic properties, and vibrational frequencies. nih.gov

Molecular docking studies could be performed to investigate the potential binding of the compound to known biological targets, such as the AcrB efflux pump. nih.gov This could provide a rational basis for prioritizing experimental screening efforts. Furthermore, molecular dynamics simulations could be used to study the conformational flexibility of the molecule and its interactions with a simulated biological environment, such as a lipid bilayer.

Finally, Quantitative Structure-Activity Relationship (QSAR) studies could be undertaken if a series of related analogues were to be synthesized and tested. This would allow for the development of predictive models to guide the design of more potent compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-bromo-N-cyclopropyl-2-naphthamide with high purity?

- Methodology : Use nucleophilic substitution or coupling reactions, starting with 6-bromo-2-naphthoic acid and cyclopropylamine. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Validate purity using HPLC (≥95% as per industry standards) and confirm via -NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm and cyclopropyl protons at δ 1.0–1.5 ppm) .

Q. How can researchers confirm the structural integrity of the cyclopropyl group in this compound?

- Methodology : Employ X-ray crystallography for unambiguous confirmation, as demonstrated for structurally similar N-cyclopropyl sulfonamide derivatives . Alternatively, use -NMR to identify cyclopropyl carbons (δ 5–15 ppm) and IR spectroscopy for N–H stretching (~3300 cm) in the amide bond .

Q. What solvents are optimal for recrystallizing this compound?

- Methodology : Test polar aprotic solvents (e.g., DMF, DMSO) for initial dissolution, followed by slow diffusion with ethyl acetate or methanol. Monitor crystal formation under controlled temperature (20–25°C), as brominated naphthamide derivatives often require gradual solvent evaporation to avoid amorphous precipitates .

Advanced Research Questions

Q. How do steric effects of the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Compare reaction kinetics with analogous compounds (e.g., N-methyl or N-isopropyl derivatives) using Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Monitor steric hindrance via DFT calculations (e.g., bond angle strain in cyclopropane) and correlate with yield reductions in bulky ligand systems .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anti-inflammatory effects)?

- Methodology : Conduct dose-response assays under standardized conditions (e.g., MIC for antimicrobial activity; TNF-α suppression for anti-inflammatory effects). Control for impurities (e.g., residual Pd catalysts from synthesis) via ICP-MS and replicate experiments with independent batches. Cross-reference with structurally related compounds (e.g., 6-chloro derivatives) to isolate electronic vs. steric contributions .

Q. How can researchers address discrepancies in spectral data (e.g., unexpected -NMR splitting patterns)?

- Methodology : Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the cyclopropyl group). Use 2D techniques (COSY, NOESY) to confirm coupling between cyclopropyl and amide protons. Compare with crystallographic data to rule out polymorphism or solvate formation .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data?

- Methodology : Apply multivariate regression models (e.g., PLS or Random Forest) to correlate substituent properties (Hammett σ, molar refractivity) with biological endpoints. Validate with leave-one-out cross-validation and report and Q values to assess predictive power. Include negative controls (e.g., unsubstituted naphthamide) to isolate substituent effects .

Q. How should researchers design stability studies under varying pH and temperature conditions?

- Methodology : Use accelerated stability protocols (ICH Q1A guidelines) with HPLC monitoring. For hydrolytic stability, test pH 1–13 buffers at 40°C for 14 days. For thermal stability, employ TGA/DSC to identify decomposition thresholds. Note that brominated aromatics are prone to debromination above 150°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.